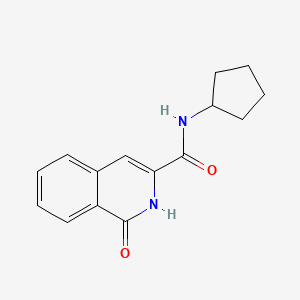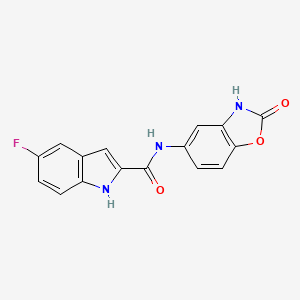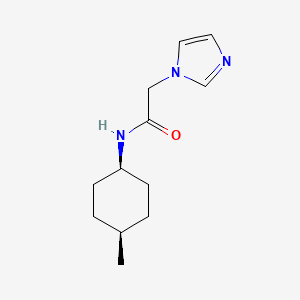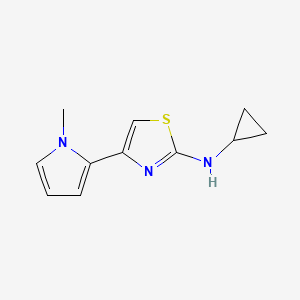![molecular formula C19H21N3O2 B7496603 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine, also known as MBMM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBMM belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine binds to the colchicine-binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has also been shown to inhibit the NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and suppression of inflammation. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has also been reported to have low toxicity and good bioavailability, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine in lab experiments is its high purity and low toxicity, which allows for accurate and reliable results. Another advantage is its potential therapeutic applications in various diseases, which makes it a valuable tool for drug development. However, one of the limitations of using 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine in lab experiments is its high cost, which may limit its widespread use.
Future Directions
There are several future directions for the research on 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine, including:
1. Investigation of the structure-activity relationship of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine and its analogs to identify more potent and selective compounds for drug development.
2. Evaluation of the pharmacokinetics and pharmacodynamics of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine in preclinical models to determine its optimal dosing and administration.
3. Development of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine-based drug delivery systems to improve its bioavailability and target specific tissues or cells.
4. Investigation of the potential synergistic effects of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy.
5. Exploration of the potential applications of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine in other diseases, such as cardiovascular and metabolic disorders.
Conclusion
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine is a synthetic compound that has shown promising results in various scientific research applications, including cancer, inflammation, and neurological disorders. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has a unique mechanism of action, which involves the inhibition of tubulin polymerization and the suppression of the NF-κB signaling pathway. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has various biochemical and physiological effects and has low toxicity and good bioavailability, making it a potential candidate for drug development. However, further research is needed to fully understand the potential therapeutic applications of 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine and to identify more potent and selective compounds for drug development.
Synthesis Methods
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine can be synthesized using various methods, including the reaction of 4-methoxyphenyl-1,2-diamine with 2-formylbenzoic acid, followed by the reaction with morpholine and formaldehyde. Another method involves the reaction of 4-methoxyphenyl-1,2-diamine with 2-(chloromethyl)benzoic acid, followed by the reaction with morpholine and sodium hydroxide. Both methods have been reported to yield high purity 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine.
Scientific Research Applications
4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has shown promising results as a potent inhibitor of tubulin polymerization, which is essential for cell division. 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In inflammation research, 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. In neurological research, 4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-[[1-(4-methoxyphenyl)benzimidazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-23-16-8-6-15(7-9-16)22-18-5-3-2-4-17(18)20-19(22)14-21-10-12-24-13-11-21/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJINTLMJTSGEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496542.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)
![1-Cyclohexyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7496558.png)

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)

![3-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoxalin-2-amine](/img/structure/B7496589.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7496619.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)